molecular formula C22H24NO2PS B6325384 4-Butyl-N-(diphenylphosphino)benzenesulfonamide;  97% CAS No. 1025096-61-0

4-Butyl-N-(diphenylphosphino)benzenesulfonamide; 97%

Cat. No. B6325384
CAS RN: 1025096-61-0
M. Wt: 397.5 g/mol
InChI Key: JVWLXWSJUXPFMJ-UHFFFAOYSA-N
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Description

4-Butyl-N-(diphenylphosphino)benzenesulfonamide is a chemical compound with a molecular weight of 397.473g/mol . It is used as a chiral ligand for the rhodium-catalyzed asymmetric hydrogenation of α-β unsaturated substrates .


Molecular Structure Analysis

The molecular formula of 4-Butyl-N-(diphenylphosphino)benzenesulfonamide is C22H24NO2PS . The exact mass is 397.12653718 .


Physical And Chemical Properties Analysis

The compound is a white powder . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Catalytic Activity and Ligand Efficiency

A novel water-soluble phosphine, related to the compound of interest, showed high catalytic activity when used as a ligand in the hydroformylation of 1-decene, demonstrating the potential of such compounds in catalysis and synthesis of aldehydes with high efficiency (Jiang et al., 2001).

Asymmetric Synthesis

Cinchonidinium salts derived from bromomethyl benzenesulfonamides exhibited highly enantioselective catalytic activity in the asymmetric benzylation of a glycine derivative, indicating the usefulness of such compounds in achieving high enantioselectivity in synthetic chemistry (Itsuno et al., 2014).

Synthesis of Polyamine Derivatives

Compounds structurally similar to 4-Butyl-N-(diphenylphosphino)benzenesulfonamide have been used in the synthesis of polyamine derivatives, illustrating their role in the synthesis of complex organic molecules (Linden & Bienz, 1999).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have shown potent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting the potential of 4-Butyl-N-(diphenylphosphino)benzenesulfonamide and related compounds in medicinal chemistry, particularly in the design of inhibitors for therapeutic purposes (Gul et al., 2016).

Antioxidant and Enzyme Inhibitory Activity

Benzenesulfonamides incorporating triazine motifs have shown antioxidant properties and inhibitory activity against key enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential for therapeutic applications in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Safety and Hazards

4-Butyl-N-(diphenylphosphino)benzenesulfonamide can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas, kept cool, and not allowed contact with air . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-butyl-N-diphenylphosphanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO2PS/c1-2-3-10-19-15-17-22(18-16-19)27(24,25)23-26(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18,23H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWLXWSJUXPFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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